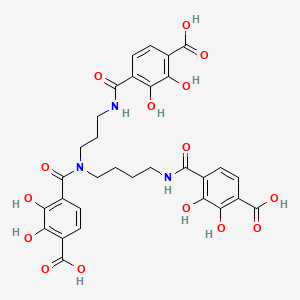
Licam-C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Licam-C is a bioactive chemical.
Aplicaciones Científicas De Investigación
Role in Cancer Biology
L1CAM has been extensively studied for its involvement in tumor progression and metastasis. Its expression is often correlated with aggressive cancer phenotypes.
Tumor Progression
- Inhibition of Tumor Growth : Research has shown that downregulation of L1CAM in pancreatic cancer cells significantly inhibits proliferation and invasion. For instance, silencing L1CAM expression using short hairpin RNA led to reduced cell proliferation and increased apoptosis in Capan-2 pancreatic cancer cells .
- Cell Cycle Arrest : The suppression of L1CAM resulted in a higher percentage of cells in the G0/G1 phase, indicating an arrest in the cell cycle .
Metastatic Potential
- Promoting Invasion : L1CAM enhances the invasive capabilities of tumor cells by promoting integrin-dependent migration on extracellular matrix components like fibronectin. Studies have demonstrated that soluble L1CAM can bind to integrins, facilitating cell migration .
- Correlation with Poor Prognosis : Elevated levels of L1CAM have been associated with poor clinical outcomes in various cancers, including ovarian and colorectal cancers .
Therapeutic Applications
L1CAM is being explored as a therapeutic target for cancer treatment due to its role in promoting malignancy.
Antibody Development
- Anti-L1CAM Antibodies : The development of monoclonal antibodies targeting L1CAM, such as Ab417, has shown promise in reducing cardiotoxicity associated with anticancer therapies by inhibiting nuclear translocation of L1CAM . This suggests a dual role where L1CAM not only contributes to tumor biology but also influences treatment-related side effects.
Imaging and Radioimmunotherapy
- Imaging Applications : Anti-L1CAM antibodies have been conjugated with imaging agents for targeted imaging of tumors, providing a non-invasive method to monitor tumor progression and response to therapy .
- Radioimmunotherapy : Recent studies have evaluated the efficacy of radiolabeled anti-L1CAM antibodies in reducing tumor volume in xenograft models, highlighting its potential for targeted therapy .
Neurobiological Applications
L1CAM's role extends beyond oncology into neurobiology, particularly in neuronal development and repair.
Neuronal Development
- L1CAM is crucial for neuronal migration, axonal growth, and synaptogenesis during brain development. Its expression is vital for maintaining synaptic plasticity in mature neurons .
Neurodegenerative Diseases
- The aberrant expression of L1CAM has been implicated in neurodegenerative conditions such as Alzheimer's disease, where it may contribute to synaptic dysfunction .
Data Summary
The following table summarizes key findings related to the applications of L1CAM across different fields:
Case Studies
Several case studies illustrate the practical implications of targeting L1CAM:
- A study involving patients with ovarian cancer showed that high levels of soluble L1CAM were associated with advanced disease stages and poor outcomes, suggesting its utility as a biomarker for disease monitoring .
- In a clinical trial assessing the efficacy of anti-L1CAM therapy in cholangiocarcinoma, significant reductions in tumor size were observed following treatment with radiolabeled antibodies targeting L1CAM-expressing cells .
Propiedades
Número CAS |
75956-68-2 |
|---|---|
Fórmula molecular |
C31H31N3O15 |
Peso molecular |
685.6 g/mol |
Nombre IUPAC |
4-[4-[(4-carboxy-2,3-dihydroxybenzoyl)-[3-[(4-carboxy-2,3-dihydroxybenzoyl)amino]propyl]amino]butylcarbamoyl]-2,3-dihydroxybenzoic acid |
InChI |
InChI=1S/C31H31N3O15/c35-20-14(4-7-17(23(20)38)29(44)45)26(41)32-10-1-2-12-34(28(43)16-6-9-19(31(48)49)25(40)22(16)37)13-3-11-33-27(42)15-5-8-18(30(46)47)24(39)21(15)36/h4-9,35-40H,1-3,10-13H2,(H,32,41)(H,33,42)(H,44,45)(H,46,47)(H,48,49) |
Clave InChI |
XPKJIQPHKHFKFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(=O)NCCCCN(CCCNC(=O)C2=C(C(=C(C=C2)C(=O)O)O)O)C(=O)C3=C(C(=C(C=C3)C(=O)O)O)O)O)O)C(=O)O |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)NCCCCN(CCCNC(=O)C2=C(C(=C(C=C2)C(=O)O)O)O)C(=O)C3=C(C(=C(C=C3)C(=O)O)O)O)O)O)C(=O)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
75956-68-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LICAM-C N,N',N''-tris (2,3-dihydroxy-4-carboxybenzoyl)-1,5,10-triazadecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















